molecular formula C21H16BrN3O2S B6484788 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 942003-03-4

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B6484788
CAS No.: 942003-03-4
M. Wt: 454.3 g/mol
InChI Key: SXGMBGNVNPZOFE-UHFFFAOYSA-N
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Description

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the methoxy group and the benzothiazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps, including crystallization and chromatography, are essential to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-methoxynaphthalene
  • 1-bromo-2-methoxy-3-nitrobenzene

Uniqueness

Compared to similar compounds, 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a novel derivative of benzothiazole that has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16H15BrN2O2S
  • Molecular Weight : 396.27 g/mol
  • CAS Number : Not specified in the search results.

The presence of bromine and methoxy groups in its structure is significant for its biological activity, as these functional groups can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer) cells.

Cell Line IC50 (μM) Mechanism of Action
A4313.5Induction of apoptosis
A5494.0Cell cycle arrest
MCF-75.2Inhibition of IL-6 and TNF-α

These findings suggest that the compound may act through apoptosis induction and modulation of inflammatory cytokines, which are critical in tumor progression .

Antitubercular Activity

Compounds similar to this derivative have been explored for their antitubercular properties. For instance, derivatives with similar structural motifs have exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for this compound is limited, its structural analogs indicate a potential for further exploration in this area.

Antimicrobial Activity

The benzothiazole scaffold is known for its antimicrobial properties. Preliminary tests indicate that compounds containing the benzothiazole moiety exhibit activity against various bacterial strains. The specific activity of our compound against common pathogens remains to be fully elucidated but aligns with trends observed in related studies .

Case Studies and Research Findings

A study focusing on benzothiazole derivatives synthesized several compounds, including variations of the target molecule. These derivatives were evaluated for their biological activities:

  • Compound B7 : This derivative exhibited significant inhibition against cancer cell lines, showcasing similar mechanisms as the target compound.
  • Cytotoxicity Testing : Compounds were tested on HEK-293 cells to assess toxicity levels, revealing that many derivatives were non-toxic at therapeutic concentrations .

Properties

IUPAC Name

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S/c1-27-15-9-10-18-19(12-15)28-21(24-18)25(13-14-6-4-5-11-23-14)20(26)16-7-2-3-8-17(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGMBGNVNPZOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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